3-Chloro-2-iodophenyl Isothiocyanate
Description
3-Chloro-2-iodophenyl isothiocyanate is a halogenated aromatic isothiocyanate characterized by a reactive -NCS group attached to a benzene ring substituted with chlorine and iodine at the 3- and 2-positions, respectively. Its halogen substituents enhance electrophilicity, which may improve reactivity toward nucleophiles like amines, thiols, or hydroxyl groups in biomolecules.
Properties
Molecular Formula |
C7H3ClINS |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
1-chloro-2-iodo-3-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3ClINS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H |
InChI Key |
LKCZZDCEMFFQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)N=C=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Chloro-2-iodophenyl Isothiocyanate can be achieved through several methods. One common method involves the reaction of 3-Chloro-2-iodoaniline with thiophosgene. This reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane . Another method involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide . Industrial production methods often utilize these reactions due to their efficiency and high yield.
Chemical Reactions Analysis
3-Chloro-2-iodophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and other nucleophiles . The major products formed from these reactions are typically thioureas and other substituted isothiocyanates.
Scientific Research Applications
3-Chloro-2-iodophenyl Isothiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-iodophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify proteins and enzymes, thereby altering their function. The molecular targets and pathways involved include amino groups on proteins and enzymes, leading to the formation of thiourea derivatives .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key properties of 3-Chloro-2-iodophenyl isothiocyanate and comparable compounds:
Industrial and Research Relevance
- Pharmaceuticals : Fluorene isothiocyanates are prioritized for imaging due to tunable fluorescence, whereas simpler halogenated derivatives like 2,3-Dichlorophenyl isothiocyanate are used in pesticide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
